4-(Oxolan-3-yloxy)aniline
CAS No.: 307309-28-0
Cat. No.: VC2824802
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307309-28-0 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 4-(oxolan-3-yloxy)aniline |
| Standard InChI | InChI=1S/C10H13NO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7,11H2 |
| Standard InChI Key | KYHZUDAETBCVKW-UHFFFAOYSA-N |
| SMILES | C1COCC1OC2=CC=C(C=C2)N |
| Canonical SMILES | C1COCC1OC2=CC=C(C=C2)N |
Introduction
Synthesis Methods
The synthesis of 4-(oxolan-3-yloxy)aniline typically involves multi-step organic reactions. While specific methods are not widely documented, similar compounds often require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
Chemical Reactivity
As an aromatic amine, 4-(oxolan-3-yloxy)aniline can participate in various chemical reactions, including nucleophilic substitutions and electrophilic reactions. The presence of the oxolane moiety may influence its reactivity, potentially acting as a leaving group in certain reactions.
Potential Applications
Despite the lack of detailed studies on 4-(oxolan-3-yloxy)aniline, its structural features suggest potential applications in medicinal chemistry and materials science. Similar compounds with aniline and oxolane moieties are often explored for their biological activities and chemical properties.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-4-(oxolan-3-yloxy)aniline | Not specified | Fluorine atom enhances reactivity and biological activity |
| 2-Methyl-4-(oxolan-3-yloxy)aniline hydrochloride | CHClNO | Methyl group and tetrahydrofuran moiety; available in hydrochloride salt form |
| 3-Methoxy-4-(oxolan-3-yloxy)aniline | C₁₀H₁₃NO₃ | Methoxy group contributes to unique chemical behavior |
Research Gaps and Future Directions
Given the limited literature on 4-(oxolan-3-yloxy)aniline, there is a significant need for comprehensive studies to elucidate its chemical properties, biological activities, and potential applications. Future research should focus on synthesizing the compound under controlled conditions and evaluating its interactions in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume